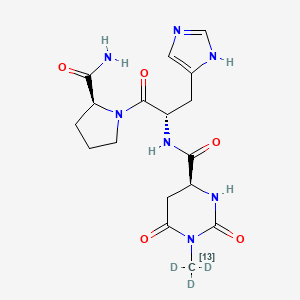
Taltirelin-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taltirelin-13C,d3 is a compound that is a labeled version of Taltirelin, incorporating carbon-13 and deuterium isotopes. Taltirelin itself is a thyrotropin-releasing hormone receptor superagonist, known for its ability to stimulate an increase in cytosolic calcium ion concentration. The compound is primarily used for research purposes, particularly in the study of thyrotropin-releasing hormone receptor activity .
Métodos De Preparación
The preparation of Taltirelin-13C,d3 involves the incorporation of carbon-13 and deuterium into the Taltirelin molecule. The synthetic route typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. Industrial production methods for such isotopically labeled compounds often involve multi-step synthesis processes, including the use of specialized reagents and catalysts to achieve the desired labeling .
Análisis De Reacciones Químicas
Taltirelin-13C,d3, like its parent compound Taltirelin, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
Taltirelin-13C,d3 has several scientific research applications:
Chemistry: It is used as a tracer in studies involving the thyrotropin-releasing hormone receptor.
Biology: The compound helps in understanding the biological pathways and mechanisms involving thyrotropin-releasing hormone.
Medicine: Research involving this compound contributes to the development of therapeutic agents targeting the thyrotropin-releasing hormone receptor.
Industry: The compound is used in the development of diagnostic tools and assays for various biochemical studies .
Mecanismo De Acción
Taltirelin-13C,d3 exerts its effects by acting as a superagonist at the thyrotropin-releasing hormone receptor. This interaction stimulates an increase in cytosolic calcium ion concentration, which is crucial for various cellular processes. The molecular targets include the thyrotropin-releasing hormone receptor, and the pathways involved are primarily related to calcium signaling .
Comparación Con Compuestos Similares
Taltirelin-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in research studies. Similar compounds include:
Taltirelin: The parent compound without isotopic labeling.
Taltirelin acetate: A derivative of Taltirelin.
Other isotopically labeled compounds: Such as those labeled with deuterium or carbon-13 for similar research purposes
Propiedades
Fórmula molecular |
C17H23N7O5 |
|---|---|
Peso molecular |
409.42 g/mol |
Nombre IUPAC |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-(trideuterio(113C)methyl)-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1/i1+1D3 |
Clave InChI |
LQZAIAZUDWIVPM-NRTKIWHWSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
SMILES canónico |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















